tert-butyl N-[2-hydroxy-1-(4-hydroxy-2-methylphenyl)ethyl]carbamate
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Overview
Description
tert-butyl N-[2-hydroxy-1-(4-hydroxy-2-methylphenyl)ethyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is known for its unique structural features, which include a tert-butyl group, a hydroxyethyl group, and a hydroxy-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-hydroxy-1-(4-hydroxy-2-methylphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxyethyl derivative. One common method involves the use of tert-butyl carbamate and 2-hydroxy-1-(4-hydroxy-2-methylphenyl)ethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-hydroxy-1-(4-hydroxy-2-methylphenyl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or alkyl derivatives.
Scientific Research Applications
tert-butyl N-[2-hydroxy-1-(4-hydroxy-2-methylphenyl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-hydroxy-1-(4-hydroxy-2-methylphenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may modulate signaling pathways by interacting with receptors and altering downstream effects.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate
- tert-butyl N-(2-hydroxyethyl)carbamate
- tert-butyl N-(4-hydroxyphenyl)carbamate
Uniqueness
tert-butyl N-[2-hydroxy-1-(4-hydroxy-2-methylphenyl)ethyl]carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H21NO4 |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
tert-butyl N-[2-hydroxy-1-(4-hydroxy-2-methylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H21NO4/c1-9-7-10(17)5-6-11(9)12(8-16)15-13(18)19-14(2,3)4/h5-7,12,16-17H,8H2,1-4H3,(H,15,18) |
InChI Key |
SEWUTPNEXSKMIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(CO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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